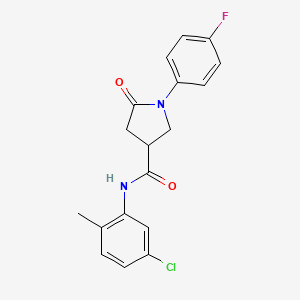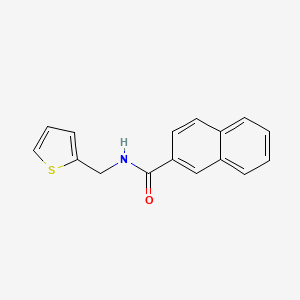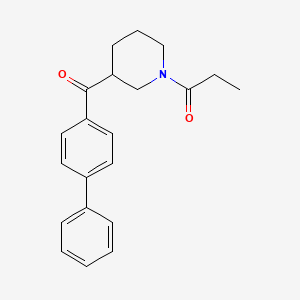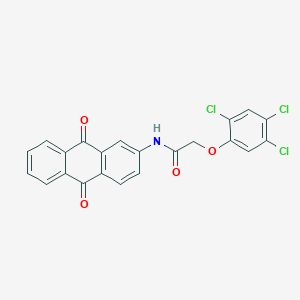![molecular formula C21H30N2O2 B4892968 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders. 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has also been shown to increase the levels of other neuroactive molecules, such as taurine and beta-alanine, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments, including its high potency and selectivity for GABA-AT, as well as its ability to increase the levels of GABA in the brain. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine. One area of interest is the development of more potent and selective GABA-AT inhibitors. Another area of interest is the investigation of the therapeutic potential of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the safety and efficacy of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine in human clinical trials needs to be further investigated.
Synthesemethoden
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine can be synthesized using a variety of methods, including the reaction of piperidine with 4-(1-piperidinylcarbonyl)phenol followed by cyclization with cyclobutanone. Another method involves the reaction of 4-(1-piperidinylcarbonyl)phenol with cyclobutanone followed by cyclization with piperidine. Both methods result in the formation of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine with high yields.
Wissenschaftliche Forschungsanwendungen
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has also been investigated for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that causes developmental disabilities and seizures.
Eigenschaften
IUPAC Name |
[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-21(23-13-2-1-3-14-23)17-7-9-19(10-8-17)25-20-11-15-22(16-12-20)18-5-4-6-18/h7-10,18,20H,1-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFCZMAJSNEBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)


![N-[2-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B4892931.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![N-(3-cyclopentylpropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4892942.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)


![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)
